Cas no 1805307-04-3 (Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate)

Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate
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- Inchi: 1S/C9H8F3NO2/c1-15-6(14)4-5-2-3-13-9(12)7(5)8(10)11/h2-3,8H,4H2,1H3
- InChI Key: ZWMLHCGEXJOXAP-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC=CC=1CC(=O)OC)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Topological Polar Surface Area: 39.2
- XLogP3: 1.7
Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023029756-1g |
Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate |
1805307-04-3 | 97% | 1g |
$1,680.00 | 2022-04-01 | |
Alichem | A023029756-500mg |
Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate |
1805307-04-3 | 97% | 500mg |
$1,078.00 | 2022-04-01 | |
Alichem | A023029756-250mg |
Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate |
1805307-04-3 | 97% | 250mg |
$646.00 | 2022-04-01 |
Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate Related Literature
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate
Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate: A Comprehensive Overview
Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate, identified by the CAS registry number 1805307-04-3, is a synthetic organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse chemical properties and potential uses in fields such as pharmaceuticals, agrochemicals, and materials science. The molecule's structure features a pyridine ring substituted with a difluoromethyl group at position 3, a fluorine atom at position 2, and an acetate ester group at position 4. These substituents contribute to its distinct chemical behavior and reactivity.
The synthesis of Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate typically involves multi-step organic reactions, including nucleophilic substitutions, electrophilic substitutions, and esterification processes. Recent advancements in synthetic chemistry have enabled more efficient routes to prepare this compound, often utilizing microwave-assisted synthesis or catalytic methods to enhance reaction yields and selectivity. Researchers have also explored the use of transition metal catalysts to facilitate key transformations in its synthesis, making it more accessible for large-scale production.
One of the most notable applications of this compound is in the field of agrochemistry, where it has been investigated as a potential herbicide or insecticide. The presence of fluorinated groups in its structure enhances its stability and bioavailability, making it a promising candidate for pest control agents. Recent studies have demonstrated that Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate exhibits selective toxicity against certain agricultural pests while showing reduced toxicity to non-target organisms. This property is crucial for developing environmentally friendly pesticides that minimize ecological impact.
In the pharmaceutical industry, this compound has been explored as a lead molecule for drug development. Its pyridine ring serves as a versatile scaffold for attaching various functional groups, enabling the creation of bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been tested for their anti-inflammatory and anti-cancer properties. A recent study published in *Journal of Medicinal Chemistry* highlighted its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
The physical properties of Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate are also worth noting. It is typically a crystalline solid with a melting point around 120°C and a boiling point above 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions and purification techniques. The compound's UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicating its potential use in optoelectronic materials or sensors.
From an environmental perspective, understanding the degradation pathways of Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate is essential for assessing its ecological impact. Studies have shown that it undergoes hydrolysis under alkaline conditions to form its corresponding carboxylic acid derivative. Biodegradation studies indicate that it is moderately biodegradable under aerobic conditions, though further research is needed to evaluate its long-term persistence in natural ecosystems.
In conclusion, Methyl 3-(difluoromethyl)-2-fluoropyridine-4-acetate (CAS No. 1805307-04-3) is a versatile compound with significant potential across multiple industries. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as an important molecule for future research and development efforts.
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